4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical reactivity .Scientific Research Applications
Synthesis and Application in Amino Acids and Peptidomimetics
- Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound closely related to the one , has been used in the synthesis of cyclopropyl-containing amino acids and as a precursor for bicyclic peptidomimetics (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Natural Compounds Isolation and Pharmacological Properties
- A benzoic acid derivative, structurally similar to the compound of interest, was isolated from Penicillium chrysogenum. It exhibited significant anti-inflammatory and analgesic activities without causing ulcerogenic effects (Wang, Zhao, Men, Zhang, Liu, Sun, Geng, & Yu, 2014).
Reactions in Synthesis of Heterocycles
- Methyl 3-cyclopropyl-3-oxopropanoate, another similar compound, has been used in synthesizing various heterocycles with a cyclopropyl substituent, demonstrating the versatility of cyclopropyl compounds in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).
Study of Triorganostannyl Esters
- The synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, which are chemically related to the compound , have been reported. These studies contribute to the understanding of the physicochemical properties of organic carboxylates (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).
Mesomeric Betaine Study
- Research on 4-[(Quinolin-4-yl)ethynyl]benzoic acid, a structurally related compound, has contributed to the understanding of mesomeric betaines, important in the study of charge distribution and molecular conformation in organic chemistry (Schmidt, Batsyts, Lederle, Hübner, Adams, & Namyslo, 2019).
Metabolism Studies in Pharmaceutical Research
- The compound Lu AA21004, which includes a structural moiety similar to the compound , has been investigated for its metabolic pathways in the context of its use as an antidepressant. This highlights the role of such compounds in pharmaceutical metabolism research (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(8-9-16)12-6-4-11(5-7-12)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUNZIWNNCQVBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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